![molecular formula C7H12F2O2 B3040166 Ethyl 2,2-Difluoro-3-methyl-butyrate CAS No. 165544-22-9](/img/structure/B3040166.png)
Ethyl 2,2-Difluoro-3-methyl-butyrate
Overview
Description
Ethyl 2,2-Difluoro-3-methyl-butyrate is a chemical compound with the CAS Number: 165544-22-9 . It has a molecular weight of 166.17 and its IUPAC name is ethyl 2,2-difluoro-3-methylbutanoate . It is a colorless liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2,2-Difluoro-3-methyl-butyrate is1S/C7H12F2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2,2-Difluoro-3-methyl-butyrate is a colorless liquid . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.Scientific Research Applications
- Ethyl 2,2-Difluoro-3-methyl-butyrate can serve as a precursor for synthesizing fluorescent probes. These probes play a crucial role in biology, chemistry, and materials science. Researchers use them to detect specific molecules, cells, or biological processes. The fluorescence properties and stability of these probes are essential considerations during synthesis .
Fluorescent Probes and Imaging Agents
Mechanism of Action
The mechanism of action for esters, in general, involves hydrolysis, which is the splitting of the ester bond with water . In acidic hydrolysis, the water molecule splits the ester bond, with the hydrogen atom joining to the oxygen atom in the OR part of the original ester, and the hydroxide ion joining to the carbonyl carbon atom .
properties
IUPAC Name |
ethyl 2,2-difluoro-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZCZWHESWEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-Difluoro-3-methyl-butyrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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